![molecular formula C17H15Cl3N2O2 B1622082 Triclodazol CAS No. 56-28-0](/img/structure/B1622082.png)
Triclodazol
Overview
Description
Triclodazol, a nitroimidazole, has a broad spectrum of antiprotozoal and antimicrobial activities, with high activity against anaerobic bacteria and protozoa . It is usually completely and rapidly absorbed after oral administration . The half-life in plasma is about 8 hours . About 10% of the drug is bound to plasma proteins . Triclodazol penetrates well into body tissues and fluids . The liver is the main site of metabolism . Both unchanged Triclodazol and metabolites are excreted in various proportions in the urine after oral administration .
Scientific Research Applications
Photodegradation of Triclosan
Triclosan, a common antimicrobial agent, undergoes photodegradation to form dibenzodichlorodioxin. This process was studied in various environmental matrices, including deionized water and wastewater samples. The presence of triclosan and its photodegradation products in wastewater samples indicated the need for improved water treatment techniques due to the toxicity of the by-products (Mezcúa et al., 2004).
Resistance to Triclabendazole in Fasciola Hepatica
Triclabendazole (TCBZ), an effective drug against Fasciola hepatica, faces challenges due to widespread resistance. The mechanisms of drug action and parasite resistance remain unclear. This resistance compromises fluke control in livestock and humans, emphasizing the need for effective management strategies (Kelley et al., 2016).
Treatment of Fascioliasis and Paragonimiasis with Triclabendazole
Triclabendazole has been pivotal in treating fascioliasis and paragonimiasis, caused by liver and lung flukes, respectively. Its efficacy and tolerability in treating these diseases highlight its importance in managing such infections (Keiser et al., 2005).
Antagonistic Effect of Triclosan Against Fluconazole in Candida Albicans
Triclosan, widely used in oral hygiene products, has been found to antagonize the activity of fluconazole against Candida albicans. This finding is significant for understanding the interactions of triclosan with other drugs and its impact on fungal infections (Higgins et al., 2012).
Triclabendazole Resistance in Sheep
An experimental study on sheep demonstrated triclabendazole resistance in Fasciola hepatica. This resistance is significant for livestock health and necessitates alternative treatment strategies (Gaasenbeek et al., 2001).
Development of Novel Triclabendazole Formulations Using Nanodelivery Systems
The development of novel drug delivery systems using nanotechnology, specifically chitosan-based nanocapsules and nanoemulsions, has been explored for triclabendazole. This approach aims to enhance the bioavailability of triclabendazole for treating fascioliasis (Real et al., 2018).
High-Pressure Phase Transformation of Triclabendazole
A study revealed a pressure-induced phase transformation between two polymorphic forms of triclabendazole. This finding has implications for drug design and understanding the behavior of polymorphic crystals (Ali et al., 2022).
Triclosan as an Inhibitor of Lipid Synthesis
Triclosan, acting as an inhibitor of lipid synthesis, specifically targets enoyl reductase involved in fatty acid synthesis. This discovery sheds light on its specific mode of action as an antibacterial and antifungal agent (McMurry et al., 1998).
Safety and Hazards
properties
IUPAC Name |
5,5-diphenyl-3-(2,2,2-trichloro-1-hydroxyethyl)imidazolidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl3N2O2/c18-17(19,20)15(24)22-11-21-16(14(22)23,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15,21,24H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTUMHQBXBTZOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(C(=O)N1C(C(Cl)(Cl)Cl)O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861584 | |
Record name | 5,5-Diphenyl-3-(2,2,2-trichloro-1-hydroxyethyl)imidazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70861584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56-28-0 | |
Record name | Triclodazol [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,5-Diphenyl-3-(2,2,2-trichloro-1-hydroxyethyl)imidazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70861584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRICLODAZOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0757XV4DZR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.